molecular formula C17H15N3O2S B10875674 2-methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10875674
M. Wt: 325.4 g/mol
InChI Key: QGXMDWDESIMBIL-UHFFFAOYSA-N
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Description

2-METHYL-3-[(4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can undergo substitution reactions where different substituents replace existing groups on the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Scientific Research Applications

2-METHYL-3-[(4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used. Detailed mechanisms of action are still under investigation .

Comparison with Similar Compounds

Similar compounds include other benzothieno pyrimidines and related heterocyclic compounds. What sets 2-METHYL-3-[(4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H15N3O2S/c1-10-18-16-15(13-4-2-3-5-14(13)23-16)17(22)20(10)19-11-6-8-12(21)9-7-11/h6-9H,2-5H2,1H3

InChI Key

QGXMDWDESIMBIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=C4C=CC(=O)C=C4

Origin of Product

United States

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